molecular formula C18H22N2O4 B10900398 {4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone CAS No. 5995-12-0

{4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl}(furan-2-yl)methanone

Cat. No.: B10900398
CAS No.: 5995-12-0
M. Wt: 330.4 g/mol
InChI Key: DBKPOXHCFHJRSA-UHFFFAOYSA-N
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Description

4-(2,3-Dimethoxybenzyl)piperazinomethanone: is an organic compound with the molecular formula C18H22N2O4 It is characterized by the presence of a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a furylmethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-dimethoxybenzyl)piperazinomethanone typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2,3-dimethoxybenzyl group. This can be achieved through nucleophilic substitution reactions where the piperazine reacts with 2,3-dimethoxybenzyl chloride under basic conditions.

    Coupling with Furylmethanone: The substituted piperazine is then coupled with furylmethanone. This step often involves the use of coupling reagents such as carbodiimides or other activating agents to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 4-(2,3-dimethoxybenzyl)piperazinomethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups or the furyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the furylmethanone moiety. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology and Medicine:

    Pharmacological Studies: The compound is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Drug Development: It serves as a lead compound for the development of new therapeutic agents.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Chemical Manufacturing: It is used as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The furylmethanone moiety may also contribute to the compound’s overall biological activity by interacting with other cellular targets. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-(3,4-Dimethoxybenzyl)piperazinylmethanone
  • 4-(2,3-Dimethoxybenzyl)piperazinylmethanone

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine ring or the furylmethanone moiety can lead to variations in chemical reactivity and biological activity.
  • Unique Properties: 4-(2,3-dimethoxybenzyl)piperazinomethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to similar compounds.

This detailed article provides a comprehensive overview of 4-(2,3-dimethoxybenzyl)piperazinomethanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5995-12-0

Molecular Formula

C18H22N2O4

Molecular Weight

330.4 g/mol

IUPAC Name

[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C18H22N2O4/c1-22-15-6-3-5-14(17(15)23-2)13-19-8-10-20(11-9-19)18(21)16-7-4-12-24-16/h3-7,12H,8-11,13H2,1-2H3

InChI Key

DBKPOXHCFHJRSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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